molecular formula C20H23NO4 B13897162 Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate

Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate

Cat. No.: B13897162
M. Wt: 341.4 g/mol
InChI Key: HYIIPRBBRFNXCS-UHFFFAOYSA-N
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Description

Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in the pharmaceutical industry for drug development. The structure of this compound includes a benzyl group, a methoxy group, and a piperidin-4-yloxy group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate typically involves the reaction of 4-methoxybenzoic acid with benzyl chloride in the presence of a base to form benzyl 4-methoxybenzoate. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-benzyl)-piperidine hydrochloride
  • Benzyl 4-methoxybenzoate
  • Piperidin-4-yloxybenzoate derivatives

Uniqueness

Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety enhances its potential as a pharmacologically active compound, while the methoxy and benzyl groups contribute to its chemical reactivity and stability .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl 4-methoxy-2-piperidin-4-yloxybenzoate

InChI

InChI=1S/C20H23NO4/c1-23-17-7-8-18(19(13-17)25-16-9-11-21-12-10-16)20(22)24-14-15-5-3-2-4-6-15/h2-8,13,16,21H,9-12,14H2,1H3

InChI Key

HYIIPRBBRFNXCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)OC3CCNCC3

Origin of Product

United States

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